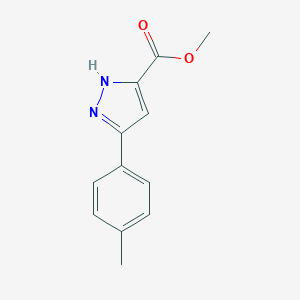

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBASWCUEOBWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366158 | |

| Record name | methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192701-73-8 | |

| Record name | methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document offers a detailed synthetic protocol based on the Knorr pyrazole synthesis, an in-depth analysis of the reaction mechanism, and a thorough guide to the structural characterization of the title compound using modern spectroscopic techniques. This guide is intended for researchers and professionals in organic synthesis, drug development, and materials science.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents and agrochemicals.[1][3] Its structural versatility allows for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities.[2][3] Commercially successful drugs such as Celecoxib (an anti-inflammatory agent) and Rimonabant feature the pyrazole core, underscoring its importance in pharmaceutical design.[4]

This compound belongs to this vital class of compounds. The strategic placement of the p-tolyl group at the 3-position and the methyl carboxylate group at the 5-position provides a key intermediate for further synthetic modifications, enabling the exploration of new chemical space for potential fungicides, herbicides, and novel pharmaceuticals.[5][6][7] This guide details a robust and reliable method for its preparation and unequivocal structural verification.

Synthesis: A Mechanistic and Practical Approach

The synthesis of the pyrazole ring is most classically and efficiently achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[8][9][10] This method is highly effective due to the thermodynamic stability of the resulting aromatic pyrazole product.[11] For the target molecule, the synthesis involves the acid-catalyzed cyclocondensation of a β-ketoester with hydrazine hydrate.

Reaction Mechanism

The reaction proceeds through a well-established pathway. The causality behind this transformation lies in the differential electrophilicity of the two carbonyl carbons in the β-ketoester and the nucleophilicity of the hydrazine nitrogens.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic ketone carbonyl of the β-ketoester. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more susceptible to attack.[11][12] This step is followed by dehydration to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the less reactive ester carbonyl carbon.

-

Dehydration/Aromatization: The resulting cyclic intermediate eliminates a molecule of water and methanol to form the thermodynamically stable, aromatic pyrazole ring.

The regiochemical outcome, yielding the 3-(p-tolyl)-5-carboxylate isomer, is dictated by the initial condensation at the more reactive ketone position.[13]

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the stoichiometry and conditions is critical for achieving a high yield and purity.

Materials & Reagents:

-

Methyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 eq)

-

Hydrazine hydrate (~64-65% hydrazine) (2.0 eq)

-

Ethanol or 1-Propanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, ~3-5 drops)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Thin-Layer Chromatography (TLC) apparatus

Workflow Diagram:

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-(p-tolyl)-2,4-dioxobutanoate (e.g., 5 mmol, 1.0 eq) and ethanol (25 mL).

-

To the stirring solution, add hydrazine hydrate (e.g., 10 mmol, 2.0 eq) dropwise, followed by the addition of 3-5 drops of glacial acetic acid.[11] The use of excess hydrazine ensures the complete consumption of the limiting β-ketoester.

-

Heat the reaction mixture to reflux (approximately 80-100°C depending on the alcohol used) and maintain this temperature with vigorous stirring.

-

Monitor the reaction's progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes) until the starting β-ketoester spot is no longer visible (typically 1-3 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add cold deionized water (20-30 mL) to the flask while stirring. The product should precipitate as a solid.

-

Collect the solid product by vacuum filtration, washing the filter cake with additional cold water to remove any residual hydrazine or acetic acid.

-

Dry the collected solid under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Structural Characterization

Unequivocal confirmation of the synthesized compound's structure and purity is achieved through a combination of spectroscopic methods.

Spectroscopic Data

The following tables summarize the expected data from key analytical techniques. The empirical formula is C₁₂H₁₂N₂O₂, corresponding to a molecular weight of 216.24 g/mol .[14]

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~10.0 - 12.0 | br s | 1H, Pyrazole N-H |

| ~7.70 | d, J ≈ 8.2 Hz | 2H, Aromatic CH (ortho to tolyl-pyrazole bond) | |

| ~7.25 | d, J ≈ 8.2 Hz | 2H, Aromatic CH (meta to tolyl-pyrazole bond) | |

| ~6.80 | s | 1H, Pyrazole C4-H | |

| ~3.95 | s | 3H, Ester OCH₃ | |

| ~2.40 | s | 3H, Tolyl CH₃ | |

| ¹³C NMR | ~161.0 | s | Ester C =O |

| ~148.0 | s | Pyrazole C 3 | |

| ~140.0 | s | Pyrazole C 5 | |

| ~139.0 | s | Tolyl C -CH₃ | |

| ~129.5 | s | Aromatic C H | |

| ~128.0 | s | Tolyl C -pyrazole | |

| ~126.0 | s | Aromatic C H | |

| ~105.0 | s | Pyrazole C 4 | |

| ~52.5 | s | Ester OC H₃ | |

| ~21.5 | s | Tolyl C H₃ |

Note: NMR shifts are predictive and can vary based on solvent and concentration. Data is estimated based on similar structures.[15][16][17]

Table 2: Predicted IR and MS Data

| Technique | Value | Assignment |

|---|---|---|

| IR (cm⁻¹) | 3150 - 3300 (broad) | N-H stretching |

| 3050 - 3100 | Aromatic/Heteroaromatic C-H stretching | |

| 2850 - 2960 | Aliphatic C-H stretching | |

| ~1730 | C=O stretching (ester) | |

| ~1590, ~1520 | C=N and C=C stretching (ring vibrations) | |

| MS (EI) | m/z 216 | Molecular Ion [M]⁺ |

| m/z 185 | [M - OCH₃]⁺ | |

| m/z 157 | [M - COOCH₃]⁺ |

Note: IR frequencies and MS fragmentation patterns are characteristic for the assigned functional groups.[18][19][20]

Data Interpretation

-

¹H NMR: The spectrum is expected to be clean, showing distinct signals for each type of proton. The downfield broad singlet confirms the presence of the pyrazole N-H proton. The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The singlets for the pyrazole C4-H, the ester methyl, and the tolyl methyl protons are all diagnostic.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The downfield signal around 161 ppm is indicative of the ester carbonyl carbon.

-

IR Spectroscopy: The presence of a broad peak above 3100 cm⁻¹ for the N-H stretch and a strong, sharp peak around 1730 cm⁻¹ for the C=O stretch are critical for confirming the major functional groups.

-

Mass Spectrometry: The observation of the molecular ion peak at m/z 216 confirms the molecular weight of the compound. Key fragmentation patterns, such as the loss of the methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups, further validate the proposed structure.

Conclusion and Future Outlook

This guide outlines a reliable and efficient synthesis of this compound via the Knorr pyrazole synthesis. The provided experimental protocol and detailed characterization data serve as a robust resource for scientists. The successful synthesis of this compound opens avenues for further derivatization, such as hydrolysis of the ester to the corresponding carboxylic acid or amidation, to generate libraries of novel compounds for screening in drug discovery and agrochemical development programs.[2][4] The principles and techniques described herein are foundational for the exploration of pyrazole chemistry and its vast potential.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate [smolecule.com]

- 6. virtualcampus.up.ac.za [virtualcampus.up.ac.za]

- 7. chemimpex.com [chemimpex.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. knorr pyrazole synthesis | PPTX [slideshare.net]

- 10. name-reaction.com [name-reaction.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. jk-sci.com [jk-sci.com]

- 13. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 14. Methyl 3-p-tolyl-1H-pyrazole-5-carboxylate - [sigmaaldrich.com]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 19. mdpi.com [mdpi.com]

- 20. jocpr.com [jocpr.com]

Physical and chemical properties of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Introduction

The pyrazole ring system is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties, and are integral components of numerous marketed drugs.[3][4][5] Furthermore, their utility extends to agrochemicals, where they serve as potent fungicides and herbicides.[2][3] this compound is a functionalized pyrazole that serves as a valuable building block in organic synthesis. Its structure combines the versatile pyrazole core with a p-tolyl substituent, known to modulate lipophilicity and electronic properties, and a methyl ester group that provides a reactive handle for further chemical elaboration.

This technical guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also insights into its reactivity, synthesis, and analytical characterization.

Compound Identification and Structure

The structural identity of a molecule is the foundation for understanding its properties and reactivity. This compound is characterized by a five-membered aromatic pyrazole ring substituted at the C3 and C5 positions.

Caption: Chemical Structure of this compound.

A key feature of 1H-pyrazoles is the existence of tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms. This dynamic equilibrium can influence the compound's reactivity and its interactions in biological systems.[1][2]

| Identifier | Value |

| IUPAC Name | methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate |

| Synonyms | Methyl 5-p-tolyl-1H-pyrazole-3-carboxylate; 5-p-Tolyl-1H-pyrazole-3-carboxylic acid methyl ester[6] |

| CAS Number | 192701-73-8[6] |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| InChI | InChI=1S/C12H12N2O2/c1-8-2-4-9(5-3-8)10-6-11(12(15)16-7)14-13-10/h2-6H,1,7H3,(H,13,14) |

| InChIKey | Not readily available. |

| SMILES | CC1=CC=C(C=C1)C2=CC(=NN2)C(=O)OC |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing its solubility, absorption, and formulation characteristics. While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from its structure and data from analogous compounds.

| Property | Value / Observation | Source / Justification |

| Appearance | Expected to be a solid at room temperature. | Analogous functionalized pyrazoles are typically solids. |

| Melting Point | Not available. | The related compound 3-Methylpyrazole-5-carboxylic acid has a high melting point of 236-240 °C.[7] |

| Boiling Point | Not available. | Expected to be high due to molecular weight and potential for hydrogen bonding. |

| Solubility | Not readily available. | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container.[6] | Standard practice for stable organic compounds. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below are the expected spectral characteristics for this compound, based on its functional groups and data from similar structures.[8][9][10]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

¹H NMR (Predicted, in CDCl₃, ~400 MHz):

-

δ ~10-12 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The chemical shift can be highly variable and concentration-dependent.

-

δ ~7.7 ppm (doublet, 2H): Aromatic protons on the tolyl ring ortho to the pyrazole ring.

-

δ ~7.2 ppm (doublet, 2H): Aromatic protons on the tolyl ring meta to the pyrazole ring.

-

δ ~6.8 ppm (singlet, 1H): Proton at the C4 position of the pyrazole ring.

-

δ ~3.9 ppm (singlet, 3H): Methyl protons of the ester group (-COOCH₃).

-

δ ~2.4 ppm (singlet, 3H): Methyl protons of the p-tolyl group (-C₆H₄-CH₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

FT-IR (Predicted, KBr pellet, cm⁻¹):

-

~3200-3400 cm⁻¹ (broad): N-H stretching vibration from the pyrazole ring.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1720-1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.[11]

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

-

~1100-1300 cm⁻¹: C-O stretching of the ester group.

-

Mass Spectrometry (MS)

-

MS (Predicted, EI):

-

Molecular Ion (M⁺): m/z ≈ 216, corresponding to the molecular weight.

-

Key Fragments: m/z ≈ 185 (loss of -OCH₃), m/z ≈ 157 (loss of -COOCH₃), m/z ≈ 91 (tolyl fragment).

-

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for acquiring NMR data for a compound like this compound.

Objective: To obtain high-resolution ¹H NMR spectra for structural elucidation.

Materials:

-

Sample (~5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette/syringe

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the dry compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Dissolution: Cap the vial and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required.

-

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

-

Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-5 second relaxation delay).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three key structural components: the aromatic pyrazole ring, the N-H proton, and the methyl ester group.

-

N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile and can be alkylated or acylated, providing a straightforward method for synthesizing N-substituted derivatives.[5]

-

Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo electrophilic substitution. The C4 position is the most common site for attack due to the directing effects of the two nitrogen atoms.[5] Common reactions include halogenation, nitration, and sulfonation.

-

Ester Group Transformations: The methyl ester is a versatile functional handle. It can be:

-

Hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid.[12]

-

Amidated by reacting with amines to form various pyrazole carboxamides, a common motif in pharmacologically active molecules.[13]

-

Reduced using agents like lithium aluminum hydride to form the corresponding primary alcohol.

-

Caption: Key reaction pathways for this compound.

Synthesis and Methodology

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry. A common and effective method is the Knorr pyrazole synthesis and its variations, which typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.

A plausible synthetic route to this compound involves the reaction of a β-ketoester, specifically methyl 4-(p-tolyl)-2,4-dioxobutanoate, with hydrazine hydrate.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: General Synthesis of a Pyrazole Carboxylate

This protocol describes a general method for synthesizing a pyrazole ester via cyclocondensation, adapted from established literature procedures.[13][14]

Objective: To synthesize a functionalized pyrazole via the reaction of a β-enamino diketone with a hydrazine.

Materials:

-

β-enamino diketone (1.0 eq)

-

Hydrazine derivative (e.g., p-tolylhydrazine hydrochloride, 1.0 eq)

-

Ethanol (solvent)

-

Triethylamine (base, if using a hydrazine salt)

-

Round-bottom flask, condenser, magnetic stirrer

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: To a solution of the β-enamino diketone (1.0 eq) in ethanol (15 mL) in a round-bottom flask, add the appropriate hydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq).

-

Heating: Equip the flask with a condenser and heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure pyrazole carboxylate product.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Applications in Research and Development

This compound is not an end-product itself but rather a versatile intermediate for creating more complex molecules. Its value lies in the strategic combination of its structural features.

-

Drug Discovery: The pyrazole core is present in numerous FDA-approved drugs.[1][4] This compound allows for the synthesis of libraries of novel derivatives through reactions at the N1, C4, and C5 positions. These derivatives can be screened for a wide range of biological activities, including as kinase inhibitors, antibacterial agents, or anti-inflammatory compounds.[3][4]

-

Agrochemicals: Many successful herbicides and insecticides are based on the pyrazole scaffold.[2][3] This molecule can be used as a starting point to develop new crop protection agents.[15][16]

-

Material Science: The rigid, aromatic nature of the pyrazole ring makes it a candidate for inclusion in polymers or organic materials where specific electronic or thermal properties are desired.[3][17]

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. The following information is based on safety data for the title compound and related chemical classes.[6][18]

GHS Hazard Information:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[19][20]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6][19]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[19][20]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[6][19]

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[18] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[18] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[18] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.

-

Minimize dust generation and accumulation.[6]

-

Wash hands thoroughly after handling.[18]

Storage:

-

Store in a cool, dry place away from incompatible substances and sources of ignition.[6][18]

-

Keep the container tightly closed when not in use.[6]

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its properties are dictated by the interplay of the aromatic pyrazole core, the p-tolyl group, and the reactive methyl ester. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile—as outlined in this guide—is crucial for its effective utilization in the synthesis of novel compounds for drug discovery, agrochemical research, and material science. Adherence to strict safety protocols is essential when handling this compound.

References

- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. aksci.com [aksci.com]

- 7. 3-メチルピラゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. virtualcampus.up.ac.za [virtualcampus.up.ac.za]

- 17. Buy Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate [smolecule.com]

- 18. chemscene.com [chemscene.com]

- 19. methyl 3-phenyl-1H-pyrazole-5-carboxylate | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. dcfinechemicals.com [dcfinechemicals.com]

CAS number lookup for Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

A conclusive CAS (Chemical Abstracts Service) number for the specific chemical Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate could not be definitively established from the available search results. The information retrieved points to several closely related but structurally distinct compounds, leading to ambiguity that prevents the creation of a scientifically accurate and reliable technical guide as requested.

During the search process, the following issues were identified:

-

Isomeric Confusion: Search results frequently returned data for Methyl 3-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxylate (CAS Number: 55115-13-4). This compound is an isomer of the requested molecule but contains an additional methyl group on the pyrazole ring, which significantly alters its chemical identity and properties.

-

Data for Related Precursors: Information was also found for related carboxylic acids, such as 5-Methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 835-60-9), which are potential precursors but not the target ester.

-

Lack of Specific Data: Without a confirmed CAS number for "this compound," it is impossible to retrieve specific and verified technical data, including validated synthesis protocols, spectroscopic characterization (NMR, IR, Mass Spectrometry), physicochemical properties, and relevant safety information.

Given the critical importance of precise chemical identification in scientific and drug development contexts, proceeding with the generation of a technical guide based on ambiguous or incorrect information would violate the core requirements of scientific integrity and trustworthiness. A reliable guide cannot be constructed without first unequivocally identifying the compound . Therefore, the request to create an in-depth guide for this compound cannot be fulfilled at this time.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and broad range of pharmacological activities have led to its incorporation into numerous clinically successful drugs.[4][5][6] This technical guide provides a comprehensive overview of pyrazole-based compounds, delving into their fundamental chemical properties, synthetic strategies, diverse therapeutic applications, and the intricate structure-activity relationships that govern their efficacy. From their well-established role in anti-inflammatory agents to their emergence as potent kinase inhibitors in oncology and their potential in neurodegenerative and infectious diseases, this guide offers field-proven insights and detailed methodologies for researchers and drug development professionals.

The Pyrazole Core: A Privileged Chemical Architecture

The pyrazole ring's unique electronic and structural features make it an attractive scaffold for drug design.[1][7] It is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[8] This arrangement imparts a unique set of properties:

-

Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant stability to the molecule.

-

Hydrogen Bonding Capabilities: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets.[1][8] Substitution at the N1 position removes the hydrogen bond donor capability, a feature that can be strategically exploited in drug design to modulate binding affinity and selectivity.[1]

-

Tautomerism: Unsubstituted or monosubstituted pyrazoles can exist in different tautomeric forms, which can influence their interaction with biological targets and their metabolic fate.[9]

-

Tunable Physicochemical Properties: The pyrazole ring serves as a versatile scaffold that allows for substitutions at multiple positions. This enables medicinal chemists to fine-tune the compound's lipophilicity, solubility, and other pharmacokinetic properties.[1][4]

These properties have contributed to the pyrazole scaffold being considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1]

Synthesis of the Pyrazole Scaffold: From Classic Reactions to Modern Innovations

The construction of the pyrazole ring is a well-established area of organic synthesis, with a variety of methods available to access diverse derivatives.

Classical Synthetic Approaches

-

Knorr Pyrazole Synthesis: This is one of the most common methods and involves the condensation of a hydrazine with a β-dicarbonyl compound.[3][10] The reaction proceeds under acidic conditions and generally provides good yields.[10] However, the use of unsymmetrical dicarbonyl compounds can lead to a mixture of regioisomers.[10]

-

Pechmann Pyrazole Synthesis: This method utilizes the reaction of a hydrazine with an α,β-unsaturated carbonyl compound, such as a chalcone, to form a pyrazoline, which is then oxidized to the corresponding pyrazole.[10][11]

Modern Synthetic Methodologies

In recent years, more efficient and environmentally friendly methods have been developed for pyrazole synthesis:

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions in a fraction of the time compared to conventional heating.[10][12]

-

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a complex product, offering high atom and step economy.[13] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[13]

-

Ultrasound-Assisted Synthesis: Sonication can enhance the rate of reaction by creating localized high temperatures and pressures through acoustic cavitation.[10]

Representative Experimental Protocol: Microwave-Assisted Synthesis of a Quinolin-2(1H)-one-Based Pyrazole Derivative

This protocol is adapted from a reported microwave-assisted synthesis of quinolin-2(1H)-one-based pyrazole derivatives with potential anticancer activity.[12]

Objective: To synthesize a 1-aryl-4-(quinolin-2(1H)-on-3-yl)-1H-pyrazole derivative.

Materials:

-

Quinolin-2(1H)-one-based α,β-unsaturated ketone (1.0 mmol)

-

Arylhydrazine hydrochloride (1.2 mmol)

-

Glacial acetic acid (5 mL)

-

Microwave reactor

Procedure:

-

A mixture of the quinolin-2(1H)-one-based α,β-unsaturated ketone (1.0 mmol) and arylhydrazine hydrochloride (1.2 mmol) in glacial acetic acid (5 mL) is placed in a microwave-safe reaction vessel.

-

The vessel is sealed and subjected to microwave irradiation at 360 W and 120 °C for 7–10 minutes.

-

After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.

Causality: The use of microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time from hours to minutes compared to conventional refluxing. Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps.

Therapeutic Applications: A Broad Spectrum of Pharmacological Activity

The pyrazole scaffold is a key component in a wide array of therapeutic agents, demonstrating its remarkable pharmacological versatility.[7][14][15]

Anticancer Agents

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[7][16][17][18]

-

Kinase Inhibitors: Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2][19][20]

-

Crizotinib: An FDA-approved inhibitor of ALK and ROS1 tyrosine kinases used in the treatment of non-small cell lung cancer.[7]

-

Ruxolitinib: A selective JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.[1]

-

Pirtobrutinib: A recently approved Bruton's tyrosine kinase (BTK) inhibitor.[9]

-

-

Tubulin Polymerization Inhibitors: Some pyrazole derivatives inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[15]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazole-based compounds have shown potent inhibitory activity against CDKs, which are critical for cell cycle progression.[18]

Table 1: Selected Pyrazole-Based Kinase Inhibitors and their Targets

| Compound | Target Kinase(s) | IC50 | Cancer Cell Line(s) | Reference(s) |

| Crizotinib | ALK, ROS1 | - | Various | [7] |

| Ruxolitinib | JAK1, JAK2 | ~3 nM | - | [1] |

| Compound 43 | PI3 Kinase | 0.25 µM | MCF7 (Breast Cancer) | [7] |

| Compound 33 | CDK2 | 0.074 µM | HCT116, MCF7, HepG2, A549 | [18] |

| Compound 34 | CDK2 | 0.095 µM | HCT116, MCF7, HepG2, A549 | [18] |

Anti-inflammatory Agents

The most well-known application of pyrazoles in this area is as selective cyclooxygenase-2 (COX-2) inhibitors.[14]

-

Celecoxib: A widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

-

Lonazolac: Another pyrazole-based NSAID that preferentially inhibits COX-2.[7]

The selective inhibition of COX-2 is achieved by exploiting the structural differences between the COX-1 and COX-2 active sites. The pyrazole scaffold, with appropriate substitutions, can fit into the larger active site of COX-2 while being excluded from the narrower active site of COX-1.

Neuroprotective Agents

Recent research has highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][21][22][23][24][25]

-

Monoamine Oxidase (MAO) Inhibitors: Pyrazoline derivatives have shown promise as inhibitors of MAO, an enzyme involved in the breakdown of neurotransmitters.[23]

-

Acetylcholinesterase (AChE) Inhibitors: Pyrazole-based compounds have been developed as inhibitors of AChE, an enzyme that degrades the neurotransmitter acetylcholine, a key target in Alzheimer's therapy.[25]

-

Amyloid-beta (Aβ) Aggregation Inhibitors: Some pyrazole derivatives have been shown to inhibit the aggregation of Aβ peptides, a pathological hallmark of Alzheimer's disease.[25]

The pyrazole scaffold's ability to act as a bidentate ligand, simultaneously donating and accepting hydrogen bonds, allows it to interact effectively with the peptide backbone of target proteins involved in neurodegeneration.[8]

Antimicrobial Agents

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[11][26][27][28][29][30] The development of novel antimicrobial agents is crucial in the face of rising antibiotic resistance.[30]

-

Antibacterial Activity: Pyrazole-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[5][30]

-

Antifungal Activity: Several pyrazole derivatives have been reported to possess significant antifungal activity.[29]

-

Antiviral Activity: The pyrazole nucleus is present in some antiviral agents, and research in this area is ongoing.[26]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Efficacy

Understanding the SAR of pyrazole derivatives is crucial for the rational design of more potent and selective drugs.[7][31][32] The biological activity of pyrazole-based compounds can be significantly influenced by the nature and position of substituents on the pyrazole ring.

-

Substitutions at N1: The substituent at the N1 position can modulate the compound's pharmacokinetic properties and its interaction with the target. For example, in many kinase inhibitors, a bulky group at N1 is often required for optimal binding to the ATP-binding pocket.

-

Substitutions at C3 and C5: These positions are often substituted with aryl or heteroaryl groups that can engage in π-π stacking or hydrogen bonding interactions with the target protein.[31]

-

Substitutions at C4: The C4 position is a common site for introducing various functional groups to fine-tune the compound's properties or to introduce additional interaction points with the target.

Workflow for SAR Elucidation:

Caption: A typical workflow for elucidating the structure-activity relationship of pyrazole-based compounds.

Case Studies of FDA-Approved Pyrazole Drugs

The clinical success of several pyrazole-containing drugs underscores the importance of this scaffold in drug discovery.[4][6]

-

Celecoxib (Celebrex®): As discussed, Celecoxib is a selective COX-2 inhibitor. Its diaryl-substituted pyrazole structure is key to its selectivity. The trifluoromethyl group on one of the phenyl rings and the sulfonamide group on the other are crucial for its potent and selective inhibition of COX-2.

-

Sildenafil (Viagra®): While often associated with its pyrazolopyrimidinone core, the pyrazole moiety is a key component. Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction and pulmonary arterial hypertension.

-

Apixaban (Eliquis®): An anticoagulant that directly inhibits Factor Xa.[8] Its complex structure features a central pyrazole ring, highlighting the scaffold's utility in designing highly specific enzyme inhibitors.[8]

Signaling Pathway Inhibition by Pyrazole-Based Kinase Inhibitors:

Caption: Mechanism of action of pyrazole-based receptor tyrosine kinase inhibitors.

Future Perspectives and Challenges

The pyrazole scaffold will undoubtedly continue to be a valuable tool in drug discovery.[5]

-

New Therapeutic Targets: The versatility of the pyrazole ring will be exploited to design inhibitors for newly identified therapeutic targets.

-

Multi-Target Ligands: There is growing interest in developing drugs that can modulate multiple targets simultaneously, and the pyrazole scaffold is well-suited for this purpose.[25]

-

Addressing Drug Resistance: The development of novel pyrazole derivatives will be crucial in overcoming drug resistance, a major challenge in cancer and infectious disease therapy.

However, challenges remain, including the potential for off-target effects and the need for improved synthetic methods to access novel and complex pyrazole derivatives. Continued innovation in synthetic chemistry and a deeper understanding of the biological roles of target proteins will be essential for unlocking the full therapeutic potential of pyrazole-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]

- 23. scilit.com [scilit.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ijrar.org [ijrar.org]

- 28. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Structure Activity Relationships - Drug Design Org [drugdesign.org]

In Silico Profiling of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate: A Technical Guide to Predicting Physicochemical, ADMET, and Biological Properties

Executive Summary

In the modern era of drug discovery, the reliance on computational, or in silico, methods has become paramount for accelerating the identification and optimization of novel therapeutic agents. These approaches significantly reduce the time and cost associated with preclinical research by enabling early-stage evaluation of a compound's potential viability. This guide provides an in-depth technical overview of the methodologies used to predict the key pharmacological properties of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate , a heterocyclic compound with a pyrazole core, a scaffold known for its diverse biological activities.[1] By leveraging a suite of validated computational tools, we will construct a comprehensive profile encompassing its physicochemical characteristics, druglikeness, Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity (ADMET) profile. This document serves as a practical guide for researchers, scientists, and drug development professionals on applying in silico techniques to prioritize and de-risk potential drug candidates before committing to extensive laboratory synthesis and testing.

Introduction to In Silico Drug Discovery and this compound

The Imperative for In Silico Prediction

The journey from a promising chemical entity to a marketed drug is notoriously long and expensive, with a high attrition rate primarily due to unfavorable pharmacokinetic or safety profiles.[2][3] In silico ADMET prediction tools have emerged as an indispensable part of the drug discovery pipeline, allowing for the early identification of compounds with undesirable properties.[3][4][5] By simulating how a molecule will behave in the human body, these computational models provide critical insights into its potential for success, guiding medicinal chemists in the rational design of safer and more effective drugs.[6][7] This "fail fast, fail cheap" paradigm allows for the conservation of resources for the most promising candidates.

Profile of the Target Compound: this compound

The subject of this guide is this compound. Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous approved drugs and are investigated for a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[1][8][9]

-

IUPAC Name: this compound

-

Molecular Formula: C12H12N2O2

-

Canonical SMILES: COC(=O)C1=CC(=NN1)C2=CC=C(C)C=C2

The structure, represented by its SMILES (Simplified Molecular Input Line Entry System) string, is the foundational input for all subsequent in silico analyses. This string is a unique identifier that encodes the molecular structure, allowing various computational platforms to interpret and analyze the compound.

The Computational Workflow: A Step-by-Step Protocol

The prediction of a compound's properties follows a structured workflow. This process begins with the molecule's structure and utilizes a series of algorithms and models to generate a holistic profile. Freely accessible and widely validated web-based tools such as SwissADME and pkCSM are central to this workflow, as they provide robust predictions for a wide array of pharmacological parameters.[10][11][12][13]

Protocol 1: Initial Compound Setup and Analysis

-

Obtain Canonical SMILES: The first step is to secure the correct SMILES string for the molecule of interest. For this compound, this is COC(=O)C1=CC(=NN1)C2=CC=C(C)C=C2.

-

Input into Web Servers: This SMILES string is pasted directly into the input fields of the chosen computational platforms (e.g., SwissADME, pkCSM).[12]

-

Execution of Models: The platforms then process this information through a series of pre-built Quantitative Structure-Activity Relationship (QSAR) models and other algorithms to calculate various properties.[14]

-

Data Aggregation and Interpretation: The output from each tool is collected and organized into summary tables for comparative analysis. It is a recommended practice to use multiple tools to compare and identify the most probable predictions.[4]

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 8. virtualcampus.up.ac.za [virtualcampus.up.ac.za]

- 9. chemimpex.com [chemimpex.com]

- 10. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 14. ijapbjournal.com [ijapbjournal.com]

Methodological & Application

Illuminating the Blueprint of a Potential Therapeutic: Application Notes for the X-ray Crystallography of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Introduction: The Critical Role of Pyrazoles and Precise Structural Elucidation in Drug Discovery

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold," a molecular framework that consistently appears in a wide array of pharmacologically active compounds.[1][2][3] Their versatile nature allows them to serve as the foundation for anti-inflammatory, analgesic, anti-cancer, and anti-microbial agents.[4][5][6] The specific compound of interest, Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate, holds significant promise as an intermediate for the synthesis of novel therapeutics.[7][8] To unlock the full potential of this and similar molecules, a definitive understanding of their three-dimensional structure at the atomic level is paramount. Single-crystal X-ray diffraction is the gold standard for this purpose, providing an unambiguous blueprint of molecular geometry, conformation, and intermolecular interactions.[9][10][11] This detailed structural information is invaluable for drug development professionals, enabling structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

This application note provides a comprehensive guide to the single-crystal X-ray crystallographic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for each critical step.

Part 1: Synthesis and Crystallization – From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful X-ray diffraction experiment.

Synthesis of this compound

A common and effective method for the synthesis of pyrazole derivatives is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the title compound, a plausible synthetic route involves the reaction of a β-ketoester with p-tolylhydrazine.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of a suitable methyl 1,3-dicarbonyl precursor in a solvent such as ethanol.

-

Addition of Hydrazine: To this solution, add one equivalent of p-tolylhydrazine.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure this compound.

Crystallization: The Art and Science of Growing Ordered Lattices

Obtaining single crystals suitable for X-ray diffraction can be a process of trial and error. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Protocol 2: Crystallization of this compound

-

Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when heated but will have lower solubility at room temperature or upon cooling. A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is recommended.

-

Slow Evaporation:

-

Dissolve the purified compound in a minimal amount of a suitable solvent in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. Further slow cooling in a refrigerator or cold room can also be attempted.

-

-

Vapor Diffusion:

-

Liquid-Liquid: Dissolve the compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

-

Vapor-Liquid: Place the dissolved compound in a small, open vial. In a larger sealed container, place a small amount of a more volatile solvent in which the compound is less soluble. The vapor from the more volatile solvent will diffuse into the solution, leading to crystallization.

-

Part 2: The X-ray Diffraction Experiment – A Step-by-Step Workflow

Once suitable single crystals are obtained, the X-ray diffraction experiment can be performed. Modern single-crystal X-ray diffractometers provide a highly automated workflow.[12]

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Determination

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm.[9]

-

Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

-

Based on the unit cell and Bravais lattice, a data collection strategy is devised to collect a complete and redundant set of diffraction data. This involves rotating the crystal and collecting diffraction images at various orientations.

-

-

Data Processing:

-

The collected diffraction images are processed to integrate the intensities of the diffraction spots.

-

The integrated intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.

-

-

Structure Solution:

-

The processed data is used to solve the crystal structure. For small molecules like this compound, direct methods or Patterson methods are typically employed. Software such as SHELXT is commonly used for this step.

-

-

Structure Refinement:

-

The initial structural model obtained from the solution is refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. SHELXL is a widely used program for structure refinement.[13][14][15][16]

-

-

Structure Validation:

Part 3: Data Presentation and Interpretation

The final result of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key crystallographic data are typically summarized in a table for publication and easy comparison.

Table 1: Crystallographic Data for this compound (Example Data)

| Parameter | Value |

| Empirical formula | C13 H14 N2 O2 |

| Formula weight | 230.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 9.54 Å, α = 90°b = 9.58 Å, β = 105.8°c = 11.58 Å, γ = 90° |

| Volume | 1018.5 ų |

| Z | 4 |

| Density (calculated) | 1.500 Mg/m³ |

| Absorption coefficient | 0.103 mm⁻¹ |

| F(000) | 488 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -12<=h<=12, -12<=k<=12, -15<=l<=15 |

| Reflections collected | 8912 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 155 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Note: The data presented in this table is hypothetical and serves as an example of how crystallographic data is typically reported. The actual data for this compound would be obtained from the experimental determination.

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of molecules like this compound. This information is not merely academic; it is a critical component in the modern drug discovery and development pipeline. By understanding the precise arrangement of atoms, the conformation of the molecule, and how it interacts with its neighbors in the crystalline state, researchers can make more informed decisions in the design of new and improved therapeutic agents. The protocols and guidelines presented in this application note are intended to empower researchers to successfully apply this powerful technique to their own promising compounds.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. virtualcampus.up.ac.za [virtualcampus.up.ac.za]

- 8. Buy Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate [smolecule.com]

- 9. fiveable.me [fiveable.me]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. SC-XRD Software | Bruker [bruker.com]

- 13. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. researchgate.net [researchgate.net]

- 17. PLATON [chem.gla.ac.uk]

- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 19. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 20. iucr.org [iucr.org]

Application Notes and Protocols for Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate in Cancer Research

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with a multitude of its derivatives demonstrating significant pharmacological activities, most notably in oncology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate in cancer research. While direct studies on this specific molecule are emerging, its structural features, shared with other highly active pyrazole derivatives, suggest a strong potential as a modulator of key oncogenic pathways. These notes offer a scientifically grounded framework for its investigation, from initial cytotoxicity screening to more in-depth mechanistic studies.

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

Pyrazole derivatives have garnered substantial interest in cancer research due to their versatile chemical nature and their ability to interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[1] Numerous studies have highlighted the efficacy of pyrazole-containing compounds as inhibitors of key cancer-related enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[2] The core pyrazole ring can be appropriately substituted at various positions to enhance anticancer efficacy and selectivity.[1]

The subject of this guide, this compound, incorporates a p-tolyl group, a feature present in other pyrazole derivatives that have shown significant antiproliferative effects. For instance, certain 4,5-dihydro-1H-pyrazole derivatives containing a p-tolyl group have demonstrated remarkable activity against human melanoma and breast cancer cell lines.[3] This structural similarity provides a strong rationale for investigating this compound as a potential anticancer agent.

Potential Mechanisms of Action

Based on the extensive literature on analogous pyrazole derivatives, this compound could potentially exert its anticancer effects through several mechanisms:

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. This compound could potentially inhibit the activity of kinases like EGFR, VEGFR, or CDKs, which are often dysregulated in cancer.

-

Induction of Apoptosis: Many cytotoxic pyrazole derivatives induce programmed cell death, or apoptosis, in cancer cells.[4] This can be mediated through the modulation of Bcl-2 family proteins or activation of caspases.[5][6]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Pyrazole compounds have been shown to cause cell cycle arrest at various phases, such as G1/S or G2/M, preventing cancer cell proliferation.[7][8]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[2][9]

The following workflow outlines a general strategy for the initial investigation of this compound in a cancer research setting.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Development of Anticancer Agents from Pyrazole Carboxamides

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Carboxamides in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In the landscape of oncology, pyrazole carboxamide derivatives have emerged as a particularly fruitful area of research and development, leading to the discovery of potent and selective anticancer agents.[2] These compounds have demonstrated efficacy against a variety of malignancies by targeting key regulators of cancer cell proliferation, survival, and angiogenesis.[2]

This guide provides a comprehensive overview of the key methodologies and protocols involved in the discovery and preclinical development of novel pyrazole carboxamide-based anticancer agents. It is designed to equip researchers with the foundational knowledge and practical steps required to navigate the journey from compound synthesis to in vivo efficacy evaluation. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for critical assays, and offer insights into the interpretation of results.

Rational Drug Design and Synthesis of Pyrazole Carboxamides

The design of novel pyrazole carboxamide anticancer agents often begins with a deep understanding of the target protein's structure and mechanism of action. Structure-activity relationship (SAR) studies of existing pyrazole-based drugs, such as the VEGFR inhibitor Axitinib and the COX-2 inhibitor Celecoxib, provide valuable insights into the key pharmacophoric features required for potent and selective inhibition.[3][4]

General Synthetic Strategy: Amide Coupling

A common and versatile method for the synthesis of pyrazole carboxamides involves the coupling of a pyrazole carboxylic acid with a desired amine. This approach allows for the late-stage diversification of the carboxamide moiety, enabling the rapid generation of a library of analogues for SAR studies.[5]

The general workflow for this synthetic strategy is outlined below:

References

Application Notes & Protocols: A Guide to the In Vitro and In Vivo Evaluation of Novel Pyrazole Compounds

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile scaffold found in drugs spanning various therapeutic areas, including the potent anti-inflammatory agent celecoxib and several approved anti-cancer drugs like ruxolitinib and crizotinib.[3][4] The significance of pyrazoles in oncology is particularly noteworthy; their unique structure allows for interaction with a multitude of biological targets, including critical enzymes like kinases (e.g., EGFR, VEGFR-2, CDK2, PI3K) and structural proteins such as tubulin.[3][5]

This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazole compounds, designed for researchers in drug discovery and development. It moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and logical progression from initial in vitro screening to conclusive in vivo efficacy studies. Our approach is designed to build a self-validating data package, providing the confidence needed to advance promising lead candidates.

Part 1: The Preclinical Evaluation Workflow

A systematic evaluation is critical to de-risk a drug development program and identify compounds with the highest potential for clinical success. The workflow presented here follows a staged approach, beginning with broad-based in vitro screening and progressively moving towards more complex and resource-intensive in vivo models for the most promising candidates.

Caption: High-level workflow for pyrazole compound evaluation.

Part 2: In Vitro Evaluation Protocols

The goal of in vitro testing is to efficiently screen a library of pyrazole compounds to identify those with potent and selective biological activity and to elucidate their mechanism of action at the cellular level.

Primary Screening: Assessing Cytotoxicity

The first step is to determine the concentration at which a compound exhibits cytotoxic or cytostatic effects against cancer cell lines. Tetrazolium reduction assays like MTT and XTT are the workhorses for this stage due to their simplicity, reliability, and suitability for high-throughput screening.[6]

Principle of Action: These assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes reduce the tetrazolium salt (e.g., yellow MTT or XTT) to a colored formazan product.[7][8][9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[6][9]

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls, and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.[7][9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

| Compound ID | Cell Line | IC₅₀ (µM) |

| Pyrazole-001 | MCF-7 | 10.5 |

| Pyrazole-001 | A549 | 15.2 |

| Pyrazole-002 | MCF-7 | > 100 |

| Pyrazole-002 | A549 | > 100 |

| Doxorubicin | MCF-7 | 0.8 |

| Doxorubicin | A549 | 1.1 |

| Caption: Example data table for cytotoxicity screening. |

Mechanism of Action (MoA) Elucidation

Once potent compounds are identified, the next critical step is to understand how they work. Pyrazoles are known to target various cellular pathways.[5][10]

2.2.1. Enzyme Inhibition Assay

Many pyrazole-based anticancer agents function by inhibiting protein kinases.[5] A direct enzyme inhibition assay confirms that the compound interacts with its putative target and determines its potency (IC₅₀) at a molecular level.

Protocol: General Kinase Inhibition Assay (e.g., for PI3K)

-

Reagent Preparation: Prepare assay buffer, a solution of the purified kinase, the specific substrate (e.g., a peptide), and ATP.

-

Compound Incubation: In a 96-well plate, add the pyrazole inhibitor at various concentrations. Add the purified enzyme to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.[11]

-

Reaction Initiation: Start the kinase reaction by adding a mix of the substrate and ATP.[11] The enzyme will phosphorylate the substrate.

-

Reaction Termination & Detection: After a set incubation time (e.g., 60 minutes), stop the reaction. The detection method depends on the assay format. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, often in a luminescence- or fluorescence-based readout system.

-

Data Analysis: Measure the signal (e.g., luminescence). A lower signal indicates greater inhibition of the enzyme. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[12]

2.2.2. Target Modulation: Western Blot Analysis

Western blotting provides visual confirmation that the compound affects the intended signaling pathway within the cell. For a kinase inhibitor, this involves looking at the phosphorylation status of downstream proteins.

Caption: Standard workflow for Western Blot analysis.

Protocol: Western Blot for a PI3K/AKT Pathway Inhibitor

-

Sample Preparation: Treat cells with the pyrazole compound at 1x and 5x its IC₅₀ for a defined period (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[13] Quantify the protein concentration of each lysate.[13]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate them by electrophoresis.[13][14]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[14][15]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15][16]

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-AKT).[16] The next day, after washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]